4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid
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Overview
Description
4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid is an organic compound with the molecular formula C6H7F3O4 and a molecular weight of 200.11 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a butanoic acid backbone, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid can be achieved through various synthetic routes. One common method involves the reaction of this compound with appropriate reagents under controlled conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its reactivity and allows it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid can be compared with other similar compounds, such as:
4-Oxo-4-(2-propynyloxy)butanoic acid: This compound has a propynyloxy group instead of a trifluoroethoxy group, which affects its chemical properties and reactivity.
This compound: This compound has similar structural features but may differ in specific functional groups and their positions.
The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-oxo-4-(2,2,2-trifluoroethoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFVNIMFBIHCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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